1-(3-Bromophenyl)-2,2-difluoroethanone
Overview
Description
1-(3-Bromophenyl)-2,2-difluoroethanone is a chemical compound with the molecular formula C8H7BrO . It is also known as Ethanone, 1-(3-bromophenyl)- .
Synthesis Analysis
While there is no direct information available on the synthesis of this compound, related compounds have been synthesized through various methods. For example, 2-(3-bromophenyl)-1-(4-morpholinyl)ethanone was synthesized by a two-step synthesis method .Scientific Research Applications
Oxidation Processes
1-(3-Bromophenyl)-2,2-difluoroethanone has been studied in the context of oxidation processes. For instance, its oxidation by potassium tetraoxoferrate(VI) under basic conditions results in the formation of ketones. This reaction is characterized by substantial enthalpies of activation, large primary deuterium isotope effects, and a positive Hammett ρ value, indicating its potential use in various chemical syntheses (Norcross et al., 1997).
Synthesis of Benzimidazoles
In the synthesis of benzimidazoles, derivatives of this compound react with primary amines under CuI catalysis, producing 1-substituted benzimidazoles. This synthesis method demonstrates moderate to good yields, highlighting its utility in organic synthesis and potential pharmaceutical applications (Lygin & Meijere, 2009).
Antifungal Activity
Some derivatives of this compound exhibit antifungal activity. For example, certain furanone derivatives show broad-spectrum in vitro activity against yeasts and molds, including fluconazole-resistant strains. This suggests their potential as novel antifungal agents, especially against Aspergillus spp. and other pathogenic fungi (Buchta et al., 2004).
Nonlinear Optical Properties
Chalcone derivatives of this compound have been studied for their nonlinear optical properties. These compounds exhibit potential for use in semiconductor devices due to their significant charge transport properties and thermal stability. This positions them as potential materials for use in various semiconductor and optoelectronic applications (Shkir et al., 2019).
Synthesis of ω-(4-bromophenyl)alkanoic acids
The synthesis of ω-(4-bromophenyl)alkanoic acids from 1-bromo-4-alkenylbenzenes, which are derivatives of this compound, has been reported. These compounds are transformed into corresponding boronates, suggesting their applicability in the development of new chemical compounds and reactions (Zaidlewicz & Wolan, 2002).
Mechanism of Action
Target of Action
Similar compounds have been known to target various enzymes and receptors in the body .
Mode of Action
It is likely that the compound interacts with its targets through a series of chemical reactions, possibly involving the bromophenyl and difluoroethanone groups .
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways, including those involved in cell signaling and metabolism .
Pharmacokinetics
Similar compounds have been shown to be rapidly absorbed and metabolized in the body .
Result of Action
Similar compounds have been known to induce various cellular responses, including changes in cell signaling and metabolism .
properties
IUPAC Name |
1-(3-bromophenyl)-2,2-difluoroethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF2O/c9-6-3-1-2-5(4-6)7(12)8(10)11/h1-4,8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZELFBPCXLKNMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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